

MK-1903: A Technical Whitepaper on its GPR109a Agonist Activity

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Compound of Interest		
Compound Name:	MK-1903	
Cat. No.:	B1677246	Get Quote

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Abstract

MK-1903 is a potent and selective agonist of the G protein-coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the molecular target for niacin (nicotinic acid), a long-standing therapeutic for dyslipidemia. **MK-1903** was developed to mimic the beneficial anti-lipolytic effects of niacin, mediated through GPR109a, with the potential for an improved side-effect profile. This technical guide provides an in-depth overview of the GPR109a agonist activity of **MK-1903**, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While **MK-1903** demonstrated robust lowering of free fatty acids (FFAs) in preclinical and clinical studies, its impact on broader serum lipid profiles was less pronounced than that of niacin, suggesting a divergence in their mechanisms of action.[1][2] This has led to the hypothesis that some of niacin's lipid-modifying effects may be independent of GPR109a agonism.

Introduction to MK-1903 and GPR109a

GPR109a is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, including microglia.[1][2] Its activation by agonists such as niacin and the endogenous ligand β -hydroxybutyrate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, this signaling cascade inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs). **MK-1903**, a tricyclic pyrazole



carboxylic acid, was designed as a potent and selective GPR109a agonist to harness this antilipolytic effect for the treatment of dyslipidemia.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for MK-1903.

Table 1: In Vitro Activity of MK-1903 at GPR109a

Parameter	Value	Species	Assay Type	Reference
EC50	12.9 nM	Human	HTRF-cAMP Assay	N/A
Binding Affinity (Ki)	Data not available	-	-	-
β-arrestin Recruitment (EC50)	Data not available	-	-	-
Selectivity	No significant activity at a panel of other GPCRs and ion channels (IC50s >10 μM)	Human	Various	N/A

Table 2: Preclinical In Vivo Efficacy of MK-1903

Species	Dosing	Duration	Key Findings	Reference
Rat (fasted)	0.001 - 100 mg/kg	Acute	Dose-dependent reduction in plasma free fatty acid levels.	N/A

Table 3: Clinical Trial Data for MK-1903

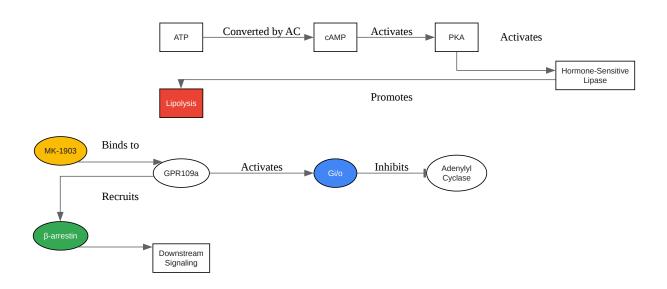


Phase	Population	Dosing	Duration	Key Findings	Reference
Phase I	Healthy Volunteers	Single ascending doses	Acute	Robust, dose- dependent decrease in plasma free fatty acids.	[1]
Phase II	Dyslipidemic patients	Not specified	Not specified	Weak effect on serum lipids (triglycerides, HDL-C) compared to niacin.	[1]

GPR109a Signaling Pathways

Activation of GPR109a by an agonist like **MK-1903** initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to the suppression of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, GPR109a activation can also trigger a distinct signaling pathway involving β -arrestin recruitment.





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GPR109a signaling pathways initiated by MK-1903.

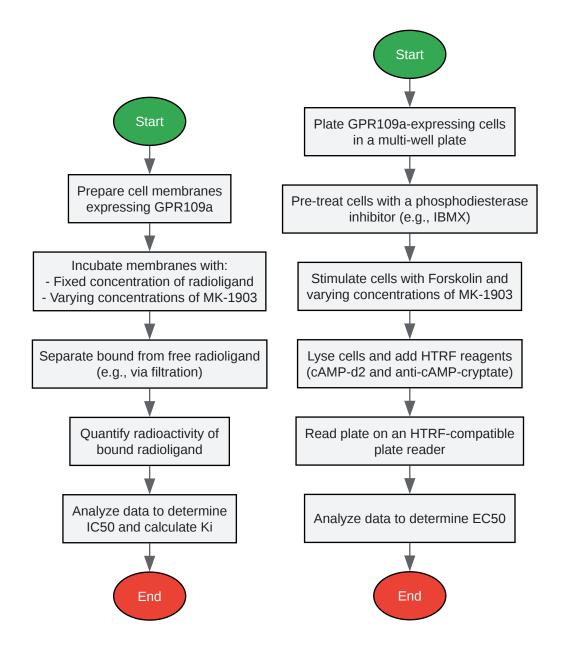
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the GPR109a agonist activity of **MK-1903**.

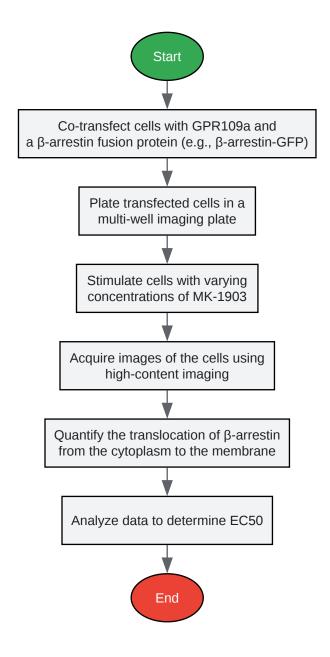
Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.









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References

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